Boc-L-Propargylglycine Boc-L-Propargylglycine
Brand Name: Vulcanchem
CAS No.: 63039-48-5
VCID: VC21541350
InChI: InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Molecular Formula: C22H38N2O4
Molecular Weight: 213.23 g/mol

Boc-L-Propargylglycine

CAS No.: 63039-48-5

Cat. No.: VC21541350

Molecular Formula: C22H38N2O4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-Propargylglycine - 63039-48-5

CAS No. 63039-48-5
Molecular Formula C22H38N2O4
Molecular Weight 213.23 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Standard InChI InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Standard InChI Key RUFMNUDFZKNXCE-HMZWWLAASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Chemical Identity and Structure

Boc-L-Propargylglycine, formally known as (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid, is characterized by its unique molecular structure combining an amino acid backbone with a propargyl side chain and Boc protection group.

Basic Chemical Information

ParameterValue
CAS Registry Number63039-48-5
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
InChI KeyAMKHAJIFPHJYMH-ZETCQYMHSA-N
MDL NumberMFCD01320855

The compound features a terminal alkyne group (propargyl) attached to the alpha carbon of glycine, with the amino group protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement provides unique reactivity and application potential in various chemical and biological systems .

Structural Characteristics

Boc-L-Propargylglycine possesses stereochemistry at the alpha carbon, specifically the S configuration, indicating its L-form. The compound contains:

  • A carboxylic acid group

  • A Boc-protected amino group

  • A propargyl side chain with a terminal alkyne

  • A chiral center at the alpha carbon

This structural arrangement creates a versatile building block for peptide synthesis and bioconjugation reactions, particularly those involving click chemistry applications .

Physical and Chemical Properties

Boc-L-Propargylglycine exhibits distinctive physical and chemical properties that influence its handling, storage, and application in research and pharmaceutical development.

Physical State and Appearance

PropertyDescription
Physical FormCrystalline Powder
ColorOff-white to light yellow
Optical Activity[α]/D 26.0±2.0°, c = 1 in methanol

Thermodynamic Properties

PropertyValueSource
Melting Point85.5°CExperimental
Boiling Point353.22°CEstimated
Density1.2177 g/cm³Estimated
Refractive Index1.4368Estimated

Solubility and Chemical Properties

Boc-L-Propargylglycine is soluble in water, making it suitable for various aqueous reaction systems. The compound also demonstrates:

  • Acid-base properties with a predicted pKa of 3.53±0.10, indicating its ability to function as a weak acid

  • Hydrogen bond donor count of 2 and hydrogen bond acceptor count of 4, influencing its intermolecular interactions

  • Rotatable bond count of 5, providing conformational flexibility

  • XLogP3-AA value of 1.1, indicating moderate lipophilicity

These properties collectively determine the compound's behavior in solution, its reactivity in chemical transformations, and its potential interactions with biological targets.

Nomenclature and Alternative Designations

Boc-L-Propargylglycine is known by several synonyms and alternative designations in scientific literature and commercial catalogs.

Common Synonyms

  • Boc-Pra-OH

  • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

  • Boc-propargyl-Gly-OH

  • N-Boc-L-propargylglycine

  • (S)-2-(Boc-amino)-4-pentynoic Acid

  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid

Systematic Nomenclature

The systematic IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid, which specifically describes its structural components and stereochemistry .

In peptide chemistry notation, the compound is frequently abbreviated as Boc-Pra-OH, where "Pra" represents propargylglycine, and "Boc" indicates the tert-butoxycarbonyl protecting group .

Applications in Research and Industry

Boc-L-Propargylglycine serves various functions in scientific research and pharmaceutical development due to its unique structural features.

Pharmaceutical Applications

This compound is primarily utilized as a pharmaceutical intermediate in drug development processes. The protected amino acid serves as a building block for the synthesis of:

  • Peptide-based therapeutics

  • Enzyme inhibitors

  • Receptor modulators

  • Bioactive compounds

Bioconjugation Chemistry

The terminal alkyne group in Boc-L-Propargylglycine makes it particularly valuable for bioconjugation reactions, especially copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry. This application enables:

  • Selective protein labeling

  • Peptide modification

  • Creating bioorthogonal handles in biomolecules

  • Developing biologically active conjugates

Peptide Synthesis

As a non-canonical amino acid derivative, Boc-L-Propargylglycine expands the chemical space available for peptide design and synthesis. Its incorporation into peptides provides:

  • Sites for post-synthetic modification

  • Altered conformational properties

  • Novel biological activities

  • Stable isotopic labeling opportunities

Storage ConditionRequirement
Recommended Temperature-20°C
ContainerTightly closed
AtmosphereInert, protected from moisture
IncompatibilitiesOxidizing agents

Boc-L-Propargylglycine is generally stable under recommended storage conditions, but its terminal alkyne and Boc protecting group can be sensitive to certain chemical environments .

Chemical Reactivity

The compound exhibits several types of chemical reactivity:

  • Carboxylic acid group: Can form esters, amides, and other derivatives

  • Terminal alkyne: Participates in click chemistry, Sonogashira coupling, and other metal-catalyzed reactions

  • Boc protecting group: Susceptible to acid-catalyzed deprotection (typically using TFA)

  • Chiral center: Subject to potential racemization under harsh conditions

This reactivity profile makes Boc-L-Propargylglycine a versatile synthetic building block, but also necessitates careful handling to maintain stereochemical integrity and functional group compatibility.

Spectroscopic Properties

The spectroscopic characterization of Boc-L-Propargylglycine provides valuable information for structural confirmation and purity assessment.

Mass Spectrometry

ParameterValue
Exact Mass213.10010796 Da
Molecular Ion[M+H]⁺ = 214.1074 m/z
Common Fragments170.0818 (loss of CO₂), 114.0555 (loss of Boc), 57.0704 (t-butyl)

The exact mass and fragmentation pattern serve as important identifiers for analytical confirmation of the compound's identity .

Comparison with Related Compounds

Boc-L-Propargylglycine belongs to a family of modified amino acids that share structural similarities while exhibiting distinct properties.

Structural Analogs

CompoundKey DistinctionRelationship to Boc-L-Propargylglycine
Boc-L-homopropargylglycineContains an additional methylene groupHomolog with extended side chain
Boc-L-bishomopropargylglycineContains two additional methylene groupsHigher homolog with further extended side chain
Boc-L-allylglycineContains an allyl instead of propargyl groupSimilar structure but with alkene instead of alkyne functionality
L-Propargylglycine (unprotected)Lacks Boc protecting groupParent amino acid without N-protection

These structural relationships illustrate the position of Boc-L-Propargylglycine within a broader family of non-canonical amino acids, each offering distinct chemical and biological properties.

Future Research Directions

The unique structural features of Boc-L-Propargylglycine continue to inspire new applications and research directions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator